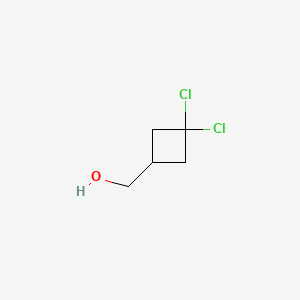
(3,3-Dichlorocyclobutyl)methanol
説明
(3,3-Dichlorocyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms at the 3-position and a hydroxymethyl group at the 1-position
特性
分子式 |
C5H8Cl2O |
|---|---|
分子量 |
155.02 g/mol |
IUPAC名 |
(3,3-dichlorocyclobutyl)methanol |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
InChIキー |
SDRWUFYAQREJGT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(Cl)Cl)CO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dichlorocyclobutyl)methanol typically involves the chlorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: (3,3-Dichlorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (3,3-Dichlorocyclobutyl)formaldehyde or (3,3-Dichlorocyclobutyl)carboxylic acid.
Reduction: The compound can be reduced to (3,3-Dichlorocyclobutyl)methane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- Oxidation products include (3,3-Dichlorocyclobutyl)formaldehyde and (3,3-Dichlorocyclobutyl)carboxylic acid.
- Reduction products include (3,3-Dichlorocyclobutyl)methane.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
(3,3-Dichlorocyclobutyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies investigating the effects of chlorinated cyclobutyl compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,3-Dichlorocyclobutyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Dibromocyclobutyl)methanol
- (3,3-Diiodocyclobutyl)methanol
Comparison: (3,3-Dichlorocyclobutyl)methanol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other halogenated analogs may not be as effective.
生物活性
(3,3-Dichlorocyclobutyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and cytotoxic properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with two chlorine substituents and a hydroxymethyl group. This unique structure may influence its interaction with biological systems.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a study evaluated the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.25 |
| Pseudomonas aeruginosa | 1.0 |
These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. The compound significantly reduced the expression of COX-2 and iNOS genes, indicating its potential as an anti-inflammatory agent.
| Concentration (µM) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Cytotoxicity
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings indicate that the compound may possess anticancer properties worth exploring further.
Case Studies
A notable case study involved the application of this compound in treating bacterial infections in animal models. In this study, infected mice were treated with different doses of the compound. The results showed a significant reduction in bacterial load compared to control groups:
- Control Group : High bacterial load with severe symptoms.
- Treated Group : Reduced symptoms and lower bacterial counts.
Mechanistic Insights
The mechanism of action for the antibacterial and anti-inflammatory effects of this compound appears to involve the modulation of key signaling pathways associated with inflammation and bacterial growth inhibition. Further studies are needed to elucidate these pathways fully.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


